Ethyl 4-[4-(N,N-diethylamino)phenyl]-4-oxobutanoate
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Overview
Description
Ethyl 4-[4-(N,N-diethylamino)phenyl]-4-oxobutanoate is an organic compound with the molecular formula C16H23NO3. It is known for its unique structure, which includes a diethylamino group attached to a phenyl ring, and an ester functional group. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-(N,N-diethylamino)phenyl]-4-oxobutanoate typically involves the esterification of 4-[4-(N,N-diethylamino)phenyl]-4-oxobutanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-(N,N-diethylamino)phenyl]-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the diethylamino group.
Major Products
Oxidation: The major product is 4-[4-(N,N-diethylamino)phenyl]-4-oxobutanoic acid.
Reduction: The major product is 4-[4-(N,N-diethylamino)phenyl]-4-hydroxybutanoate.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Ethyl 4-[4-(N,N-diethylamino)phenyl]-4-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-[4-(N,N-diethylamino)phenyl]-4-oxobutanoate involves its interaction with various molecular targets. The diethylamino group can interact with enzymes and receptors, potentially altering their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[4-(dimethylamino)phenyl]-4-oxobutanoate
- Ethyl 4-[4-(N,N-diethylamino)phenyl]-4-hydroxybutanoate
- 4-[4-(N,N-diethylamino)phenyl]-4-oxobutanoic acid
Uniqueness
Ethyl 4-[4-(N,N-diethylamino)phenyl]-4-oxobutanoate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its diethylamino group provides a site for nucleophilic substitution, while the ester group allows for hydrolysis and other reactions.
Properties
IUPAC Name |
ethyl 4-[4-(diethylamino)phenyl]-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-4-17(5-2)14-9-7-13(8-10-14)15(18)11-12-16(19)20-6-3/h7-10H,4-6,11-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAOIVGZJPYYBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)CCC(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401257434 |
Source
|
Record name | Ethyl 4-(diethylamino)-γ-oxobenzenebutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401257434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951886-04-7 |
Source
|
Record name | Ethyl 4-(diethylamino)-γ-oxobenzenebutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951886-04-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-(diethylamino)-γ-oxobenzenebutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401257434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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